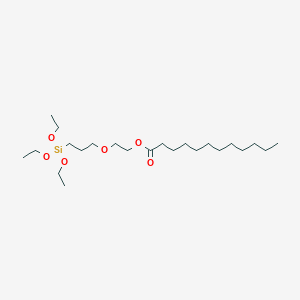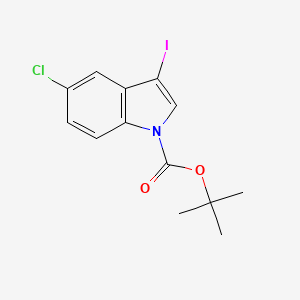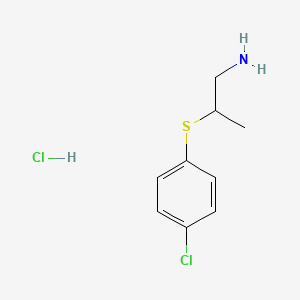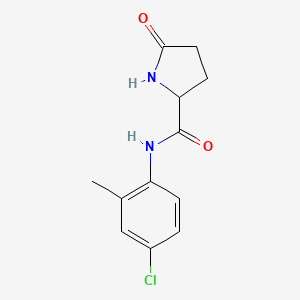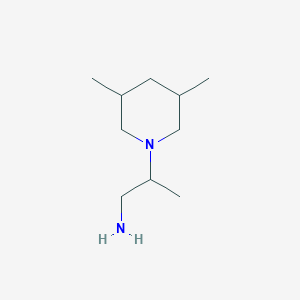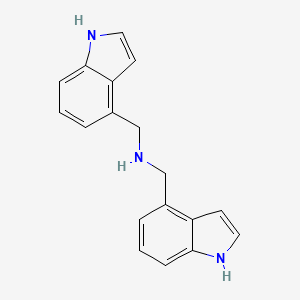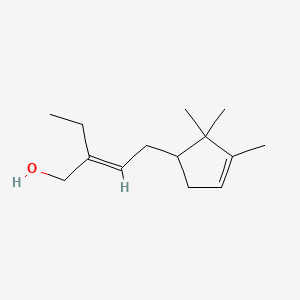![molecular formula C64H74S2 B6590386 4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene CAS No. 1049034-67-4](/img/structure/B6590386.png)
4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene
Descripción general
Descripción
4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene, also known as TIPS-pentacene, is a semiconducting organic molecule that has gained significant attention in the scientific community due to its unique electronic properties. This molecule has been widely studied for its potential applications in organic electronics, such as organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs).
Aplicaciones Científicas De Investigación
Optical Properties in Light Harvesting Polymers
Research on light harvesting polymers incorporating 4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene has demonstrated significant absorption enhancements and varied optical properties. These enhancements are a result of extended donor conjugation and the interaction between donor and acceptor combinations in the polymers (Keller et al., 2018).
Organic Solar Cells Efficiency
The compound has been utilized in the synthesis of A-D-A type small molecules for organic solar cells (OSCs). These molecules exhibit excellent thermal stability and strong optical absorption, leading to improved power conversion efficiencies in OSCs (Bai et al., 2014). Another study using a similar molecule as an electron acceptor in OSCs has shown comparable improvements in power conversion efficiencies (Wang et al., 2015).
High-Performance Photodetectors
The integration of this compound in the fabrication of thin and solution-processed organic photodetectors (OPDs) has resulted in remarkable device performance, including high external quantum efficiency and detectivity, illustrating its potential in high-speed OPD applications (Benavides et al., 2018).
Dye-Sensitized Solar Cells
A novel π-conjugated spacer based on this compound has been synthesized for dye-sensitized solar cells (DSCs), showing significant influence on photovoltaic performance depending on the type of electrolyte used (Cai et al., 2014).
Electrochromism
The compound has been incorporated in conjugated polymers exhibiting unique electrochromic behaviors, such as a rare and reversible color change between dark red and black, with significant optical contrast in both visible and NIR regions. This demonstrates its potential in electrochromic device applications (Cho et al., 2015).
Organic Semiconductor Characteristics
Research on ladder-type conjugated molecules featuring this compound has revealed high field-effect electron mobility, suggesting its applicability as a high-mobility n-type organic semiconductor (Tian et al., 2010).
Perovskite Solar Cell Performance
The addition of a molecule based on this compound in perovskite solar cells has led to improved power conversion efficiency and stability, indicating its effectiveness in enhancing solar cell performance (Singh & Shukla, 2019).
Mecanismo De Acción
Target of Action
The primary target of 4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene is in the field of polymer solar cells (PSCs) . It acts as a donor unit in the synthesis of copolymers, which are used as electron acceptors in solution-processed PSCs .
Mode of Action
This compound interacts with its targets through Stille coupling copolymerization . It is combined with acceptor moieties like perylene diimide (PDI) and/or naphthalene diimide (NDI) to form copolymers . These copolymers exhibit broad absorption in the region of 300–800 nm .
Biochemical Pathways
The compound affects the energy conversion efficiency of PSCs. The LUMO energy level of the resulting copolymers varies from -3.90 to -3.77 eV, and the HOMO energy level has little variation from -5.65 to -5.57 eV . The copolymers are used in binary and ternary blend PSCs, influencing their power conversion efficiency (PCE) .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties in terms of its absorption and efficiency in PSCs. The copolymers exhibit broad absorption in the region of 300–800 nm . The best PCE was achieved with a specific ratio of the compound to other components in the PSC .
Result of Action
The result of the compound’s action is the production of efficient PSCs . The copolymers, having this compound as a donor unit, were used as electron acceptors in PSCs, yielding the best PCE of up to 1.54% .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. It’s worth noting that the handling of this compound requires a well-ventilated place and suitable protective clothing to prevent formation of dust and aerosols .
Propiedades
IUPAC Name |
9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H74S2/c1-5-9-13-17-21-47-25-33-51(34-26-47)63(52-35-27-48(28-36-52)22-18-14-10-6-2)57-41-43-65-61(57)55-46-60-56(45-59(55)63)62-58(42-44-66-62)64(60,53-37-29-49(30-38-53)23-19-15-11-7-3)54-39-31-50(32-40-54)24-20-16-12-8-4/h25-46H,5-24H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSVKHCIOFZDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=CC5=C(C=C42)C6=C(C5(C7=CC=C(C=C7)CCCCCC)C8=CC=C(C=C8)CCCCCC)C=CS6)SC=C3)C9=CC=C(C=C9)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H74S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



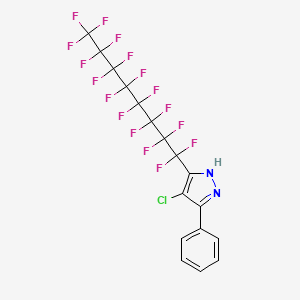
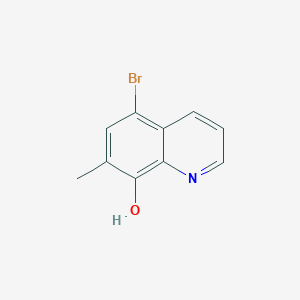


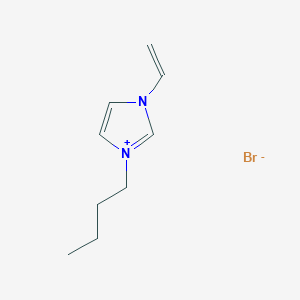
![Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B6590345.png)
